Carm1-IN-1 vs. Other PRMTs and HKMTs: A Quantified Selectivity Window
Carm1-IN-1 exhibits a clear selectivity profile against a broad panel of protein and histone methyltransferases. In head-to-head enzymatic assays, its IC50 for CARM1 (using the PABP1 substrate) is 7.1 µM, while it demonstrates >100-fold lower activity against PRMT1 (IC50 = 63 µM) and >130-fold lower activity against the HKMT SET7 (IC50 = 943 µM) [1]. This selective inhibition extends to PRMT5, PRMT6, and several HKMTs (DOT1L, G9a, Suv39H1), against which it shows IC50 values >100 µM or <20% inhibition at a 100 µM concentration .
| Evidence Dimension | Enzymatic Inhibition (IC50) & Selectivity |
|---|---|
| Target Compound Data | CARM1 IC50 = 7.1 µM |
| Comparator Or Baseline | PRMT1 IC50 = 63 µM; SET7 IC50 = 943 µM; PRMT5/6 IC50 >100 µM; DOT1L/G9a/Suv39H1 <20% inhibition at 100 µM |
| Quantified Difference | 9-fold selectivity over PRMT1; >133-fold selectivity over SET7; >14-fold over PRMT5/6 |
| Conditions | Biochemical assay with PABP1, NPL3, or rpS2 as substrate |
Why This Matters
This well-defined, micromolar-range selectivity profile validates Carm1-IN-1 as a reliable control for probing CARM1-specific biology without confounding off-target effects on related PRMTs or HKMTs.
- [1] Cheng, D., Valente, S., Castellano, S., et al. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as coactivator-associated arginine methyltransferase 1 inhibitors: Enzyme selectivity and cellular activity. J. Med. Chem. 2011, 54(13), 4928-4932. View Source
